

Understanding the Binding Affinity of SH514 to IRF4: An In-depth Technical Guide

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Compound of Interest

Compound Name: SH514

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This technical guide provides a comprehensive overview of the binding affinity of **SH514**, a novel inhibitor, to Interferon Regulatory Factor 4 (IRF4), a key transcription factor implicated in the pathogenesis of multiple myeloma and other lymphoid malignancies. This document details the quantitative binding data, outlines the experimental methodologies for determining binding affinity, and visualizes the relevant signaling pathways and experimental workflows.

Core Data Presentation: Quantitative Binding Affinity of SH514 to IRF4

The interaction between **SH514** and IRF4 has been characterized by several key quantitative parameters, highlighting a potent and direct binding relationship. These findings are crucial for understanding the inhibitor's mechanism of action and for the development of IRF4-targeted therapies.

Parameter	Value	Target Domain	Method	Reference
Dissociation Constant (Kd)	1.28 μ M	IRF4 DNA-Binding Domain (DBD)	Not explicitly stated, likely Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)	[1][2]
Inhibitory Concentration (IC50)	2.63 μ M	IRF4	Not explicitly stated	[1][2]
Cellular Proliferation IC50 (NCI-H929)	0.08 μ M	-	Cell Viability Assay	[1]
Cellular Proliferation IC50 (MM.1R)	0.11 μ M	-	Cell Viability Assay	[1]

Summary of Findings:

SH514 demonstrates a direct and potent binding affinity to the DNA-Binding Domain (DBD) of IRF4, with a dissociation constant (Kd) in the micromolar range.[1][2] This interaction translates into effective inhibition of IRF4 activity, as evidenced by the low micromolar IC50 value.[1][2] Furthermore, **SH514** exhibits significant anti-proliferative effects in multiple myeloma cell lines that have high expression of IRF4, with IC50 values in the nanomolar range.[1]

Experimental Protocols: Determining Binding Affinity

While the precise, step-by-step protocols used in the initial discovery of **SH514** are not publicly detailed, this section outlines representative methodologies for the key experiments typically employed to characterize the binding affinity of a small molecule inhibitor to its protein target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Generalized Protocol:

- **Cell Culture and Treatment:** Culture multiple myeloma cells (e.g., NCI-H929) to a desired density. Treat the cells with varying concentrations of **SH514** or a vehicle control (DMSO) for a specified incubation period.
- **Heating:** Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.
- **Cell Lysis:** Lyse the cells to release the intracellular proteins. This can be achieved through freeze-thaw cycles or by using specific lysis buffers.
- **Separation of Soluble and Aggregated Proteins:** Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.
- **Protein Quantification and Analysis:** Carefully collect the supernatant containing the soluble proteins. The amount of soluble IRF4 at each temperature is then quantified, typically by Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of **SH514** indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Generalized Protocol:

- **Chip Preparation:** Immobilize purified recombinant IRF4 protein (specifically the DNA-Binding Domain) onto a sensor chip surface.
- **Analyte Preparation:** Prepare a series of dilutions of **SH514** in a suitable running buffer.

- **Binding Measurement:** Inject the different concentrations of **SH514** over the sensor chip surface. The binding of **SH514** to the immobilized IRF4 causes a change in the refractive index at the surface, which is detected by the SPR instrument and recorded in a sensorgram.
- **Data Analysis:** The association and dissociation rates are measured from the sensorgram. The dissociation constant (K_d) is then calculated from the ratio of the dissociation rate constant (k_d) to the association rate constant (k_a).

Isothermal Titration Calorimetry (ITC)

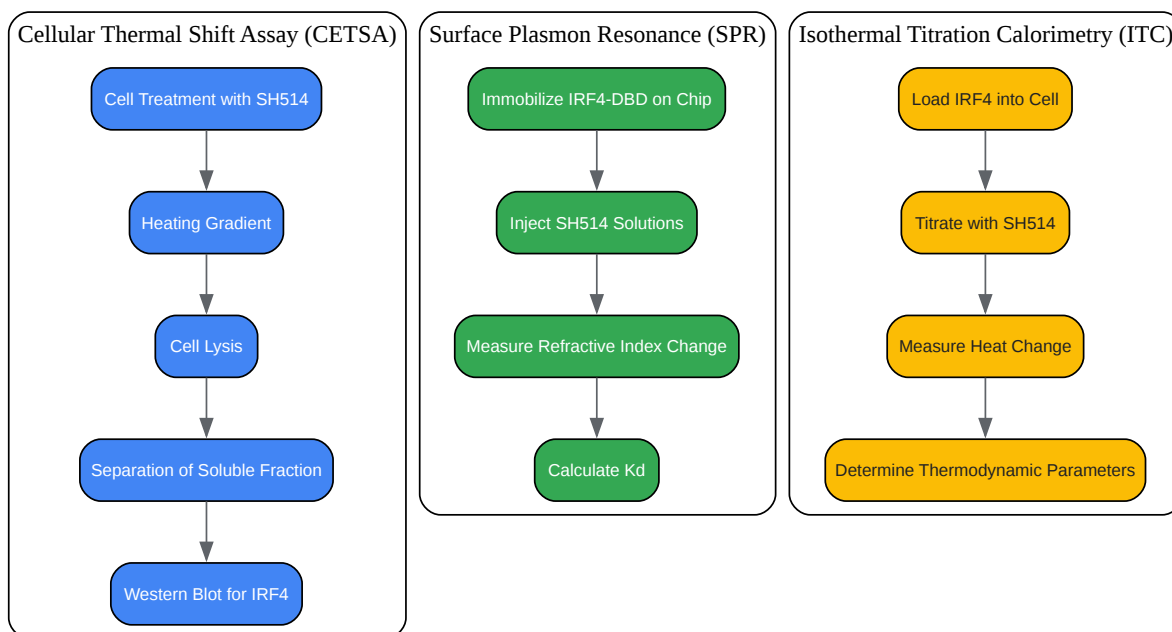
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Generalized Protocol:

- **Sample Preparation:** Place a solution of purified IRF4 protein in the sample cell of the calorimeter. Fill the titration syringe with a concentrated solution of **SH514**. Both solutions should be in the same buffer to minimize heats of dilution.
- **Titration:** Perform a series of small, sequential injections of **SH514** into the IRF4 solution while maintaining a constant temperature.
- **Heat Measurement:** The instrument measures the heat released or absorbed during each injection.
- **Data Analysis:** The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Mandatory Visualizations

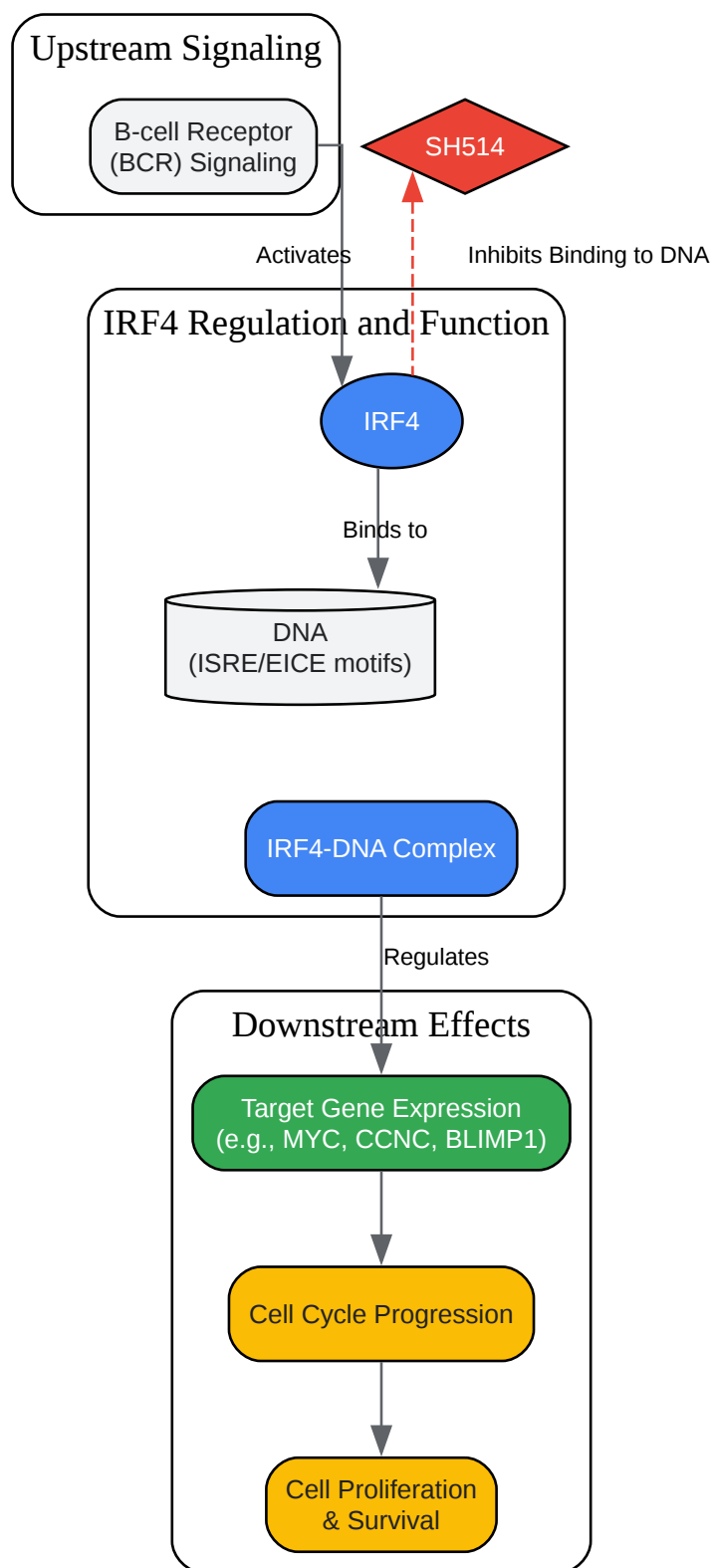
Experimental Workflow for Binding Affinity Determination



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Caption: Generalized experimental workflows for CETSA, SPR, and ITC.

IRF4 Signaling Pathway and Inhibition by SH514



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Caption: Simplified IRF4 signaling pathway and the inhibitory action of **SH514**.

Mechanism of Action of SH514

SH514 functions as a direct inhibitor of IRF4.[1][2] Mechanistic studies have revealed that **SH514** binds to the DNA-binding domain (DBD) of the IRF4 protein.[1][2] This binding event sterically hinders or induces a conformational change that prevents IRF4 from interacting with its target DNA sequences, such as Interferon-Stimulated Response Elements (ISREs) and Ets-IRF composite elements (EICEs).

By disrupting the IRF4-DNA interaction, **SH514** effectively abrogates the transcriptional regulatory function of IRF4. This leads to the downregulation of a suite of IRF4 downstream target genes that are critical for the survival and proliferation of multiple myeloma cells.[1] Key suppressed downstream genes include MYC, CCNC, CANX, E2F5, HK2, and Blimp1.[1] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in IRF4-dependent cancer cells.[2]

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